molecular formula C9H8ClNO3 B1387320 2-Methyl-3-nitro-phenylacetyl chloride CAS No. 101566-00-1

2-Methyl-3-nitro-phenylacetyl chloride

Cat. No.: B1387320
CAS No.: 101566-00-1
M. Wt: 213.62 g/mol
InChI Key: FVQQYMRUAPIGSR-UHFFFAOYSA-N
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Description

2-Methyl-3-nitro-phenylacetyl chloride is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of phenylacetyl chloride, where the phenyl ring is substituted with a methyl group at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-nitro-phenylacetyl chloride typically involves the chlorination of 2-Methyl-3-nitro-phenylacetic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-Methyl-3-nitro-phenylacetic acid+SOCl22-Methyl-3-nitro-phenylacetyl chloride+SO2+HCl\text{2-Methyl-3-nitro-phenylacetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methyl-3-nitro-phenylacetic acid+SOCl2​→2-Methyl-3-nitro-phenylacetyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-nitro-phenylacetyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst or using metal hydrides like lithium aluminum hydride (LiAlH4).

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with this compound under mild conditions to form the corresponding amides, esters, and thioesters.

    Reduction: Catalytic hydrogenation or metal hydrides are commonly used for the reduction of the nitro group.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under acidic conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    Amines: Formed by reduction of the nitro group.

Scientific Research Applications

2-Methyl-3-nitro-phenylacetyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Methyl-3-nitro-phenylacetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. The nitro group can also participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetyl chloride: Lacks the methyl and nitro substituents, making it less reactive in certain reactions.

    2-Methyl-phenylacetyl chloride: Lacks the nitro group, resulting in different reactivity and applications.

    3-Nitro-phenylacetyl chloride: Lacks the methyl group, affecting its steric and electronic properties.

Uniqueness

2-Methyl-3-nitro-phenylacetyl chloride is unique due to the presence of both the methyl and nitro substituents on the aromatic ring. This combination of substituents enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs.

Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c1-6-7(5-9(10)12)3-2-4-8(6)11(13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQQYMRUAPIGSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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